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Compound of Interest

Compound Name: trans-4-Octene

Cat. No.: B086139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus experimental 2D Nuclear

Magnetic Resonance (NMR) data for the structural validation of trans-4-octene. Detailed

experimental protocols and data analysis workflows are presented to assist researchers in

confirming the molecular structure and stereochemistry of similar small organic molecules.

Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides fundamental information about the

chemical environment of nuclei within a molecule. However, for unambiguous structural

assignment, especially when dealing with isomers, two-dimensional (2D) NMR techniques are

indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide

through-bond connectivity information, revealing which atoms are connected to each other.

This guide focuses on the application of these techniques to confirm the identity and trans

configuration of the double bond in 4-octene.

Predicted vs. Experimental Data Comparison
The validation of the trans-4-octene structure relies on the correlation of signals in the 2D

NMR spectra, which should align with theoretical predictions based on known chemical shift

ranges and coupling constants. The following tables summarize the expected and observed

NMR data for trans-4-octene.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b086139?utm_src=pdf-interest
https://www.benchchem.com/product/b086139?utm_src=pdf-body
https://www.benchchem.com/product/b086139?utm_src=pdf-body
https://www.benchchem.com/product/b086139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H and ¹³C NMR Chemical Shift Data
Atom Name

Predicted ¹H
(ppm)

Experimental
¹H (ppm)[1]

Predicted ¹³C
(ppm)

Experimental
¹³C (ppm)

H1, H8 0.92 0.89 14.1 14.1

H2, H7 1.40 1.36 23.2 23.2

H3, H6 2.00 1.96 35.1 35.1

H4, H5 5.40 5.39 131.0 131.0

Predicted values are based on standard NMR prediction algorithms and may vary slightly

based on the software used.

Table 2: Key 2D NMR Correlations for trans-4-Octene
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Correlation Type Experiment
Expected
Correlations

Observed
Correlations
(Interpretation)

¹H-¹H COSY

H4 ↔ H3, H5 ↔ H6,

H3 ↔ H2, H6 ↔ H7,

H2 ↔ H1, H7 ↔ H8

Cross-peaks confirm

the connectivity of the

propyl group and its

attachment to the

double bond.

¹H-¹³C (1-bond) HSQC

H1/C1, H2/C2, H3/C3,

H4/C4, H5/C5, H6/C6,

H7/C7, H8/C8

Direct correlation

between each proton

and its attached

carbon is observed,

confirming the carbon

backbone.

¹H-¹³C (multi-bond) HMBC

H4 ↔ C3, C6; H5 ↔

C3, C6; H3 ↔ C2, C4,

C5; H2 ↔ C1, C3, C4

Long-range

correlations establish

the connectivity

across the double

bond and along the

alkyl chains.

¹H-¹H Coupling ¹H NMR ³J(H4,H5) ≈ 12-18 Hz

The observed

coupling constant for

the vinylic protons

falls within the typical

range for a trans

configuration[2][3][4]

[5].

Experimental Workflow and Logical Relationships
The process of validating a chemical structure using 2D NMR follows a logical progression from

sample preparation to the final analysis of correlated spectra. This workflow ensures that the

data acquired is of high quality and that the interpretation is systematic.
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Workflow for 2D NMR Structure Validation.
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Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols

are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation
Sample Purity: Ensure the trans-4-octene sample is of high purity to avoid interference from

contaminants.

Solvent: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for

non-polar to moderately polar organic compounds.[6]

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of trans-
4-octene in 0.6-0.7 mL of CDCl₃.[7]

Mixing: Gently vortex the sample to ensure it is fully dissolved.

Filtration: To remove any particulate matter, filter the solution through a small plug of glass

wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8]

Capping: Cap the NMR tube to prevent evaporation, especially given the volatility of octene.

Protocol 2: 1D NMR Data Acquisition
¹H NMR:

Pulse Program: Standard single pulse (e.g., 'zg30').

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 8-16.

¹³C NMR:
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Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

Spectral Width: 0-150 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 128-256 (or more, depending on concentration).

Protocol 3: 2D NMR Data Acquisition
COSY (Correlation Spectroscopy):

Pulse Program: Standard COSY (e.g., 'cosygpqf').

Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-4.

Relaxation Delay: 1.5-2.0 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard HSQC with sensitivity enhancement and gradients (e.g.,

'hsqcedetgpsisp2.2').

Spectral Width (F2 - ¹H): Set to the ¹H spectral width.

Spectral Width (F1 - ¹³C): Set to the ¹³C spectral width.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-8.

Relaxation Delay: 1.5-2.0 seconds.
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HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Standard HMBC with gradients (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - ¹H): Set to the ¹H spectral width.

Spectral Width (F1 - ¹³C): Set to the ¹³C spectral width.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

Relaxation Delay: 1.5-2.0 seconds.

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.[9]

Protocol 4: Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) data in both dimensions.

Phasing: Manually or automatically phase the spectra to ensure all peaks are in the positive

absorption mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectra.

Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC

= 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks

and cross-peaks.

By following these protocols and comparing the acquired data with the expected correlations,

researchers can confidently validate the structure of trans-4-octene and apply these principles

to other small molecules in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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